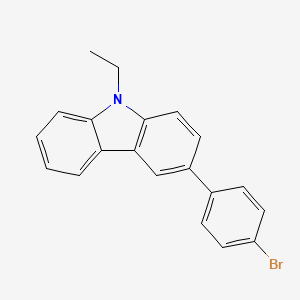
3-(4-Bromophenyl)-9-ethyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-9-ethyl-9H-carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of a bromophenyl group and an ethyl group in the structure of this compound imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-9-ethyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and ethyl carbazole.
Formation of Intermediate: The reaction between 4-bromoaniline and ethyl carbazole in the presence of a suitable catalyst, such as palladium, leads to the formation of an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under controlled conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium iodide, copper(I) iodide, and palladium catalysts are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted derivatives depending on the functional group introduced.
科学研究应用
3-(4-Bromophenyl)-9-ethyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 3-(4-Bromophenyl)-9-ethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems, leading to modulation of their activity.
Inhibition of Enzymes: Inhibiting key enzymes involved in various biochemical pathways, resulting in therapeutic effects.
Generation of Reactive Species: Inducing the generation of reactive oxygen species (ROS) or other reactive intermediates, which can affect cellular processes.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-9-ethyl-9H-carbazole: Similar structure with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)-9-ethyl-9H-carbazole: Similar structure with a fluorine atom instead of bromine.
3-(4-Methylphenyl)-9-ethyl-9H-carbazole: Similar structure with a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenyl)-9-ethyl-9H-carbazole is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific substitution reactions, making it a valuable intermediate for further functionalization.
属性
分子式 |
C20H16BrN |
|---|---|
分子量 |
350.3 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-9-ethylcarbazole |
InChI |
InChI=1S/C20H16BrN/c1-2-22-19-6-4-3-5-17(19)18-13-15(9-12-20(18)22)14-7-10-16(21)11-8-14/h3-13H,2H2,1H3 |
InChI 键 |
UFSGDZSRZNKAQH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



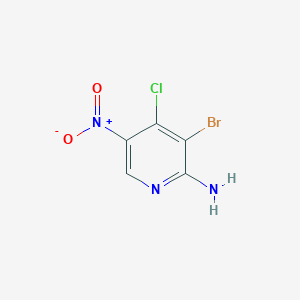
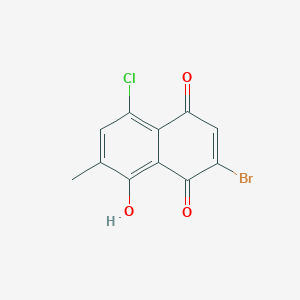
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)
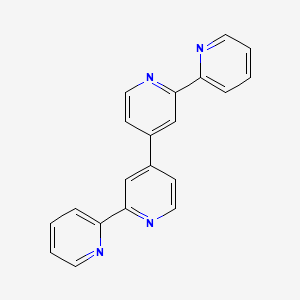

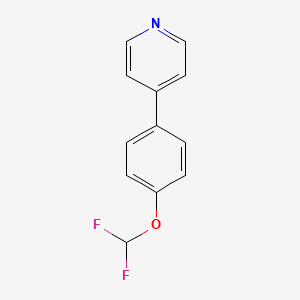
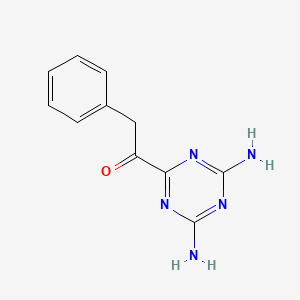
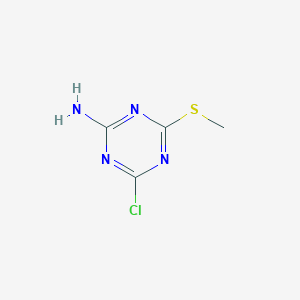
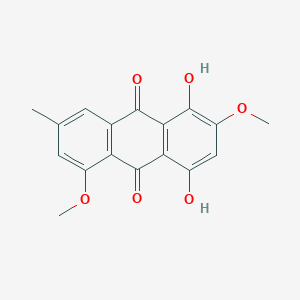
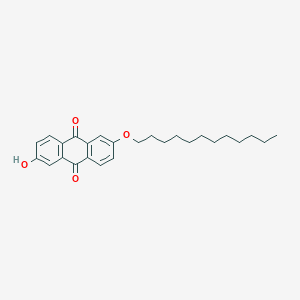
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)

